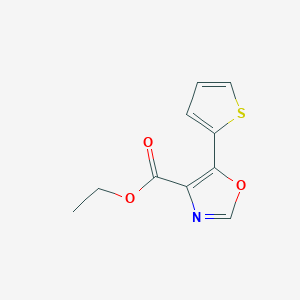

ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-thiophen-2-yl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-2-13-10(12)8-9(14-6-11-8)7-4-3-5-15-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGPOLPAFVUAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274267 | |

| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127919-35-1 | |

| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127919-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, imparting a diverse range of biological activities to molecular structures. When functionalized with a thiophene ring, a bioisostere of the phenyl group, the resulting thienyl-oxazole derivatives often exhibit enhanced pharmacological profiles. This technical guide provides a comprehensive overview of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate, a promising heterocyclic entity for drug discovery and development. This document will detail a proposed synthetic pathway, predicted spectroscopic characteristics, and an exploration of its potential therapeutic applications based on the bioactivity of structurally related compounds.

Introduction: The Significance of Thienyl-Oxazole Scaffolds

The convergence of oxazole and thiophene rings within a single molecular framework has garnered considerable attention in the field of medicinal chemistry. The 1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key structural component in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The thiophene ring, a sulfur-containing aromatic heterocycle, is often employed as a phenyl ring bioisostere, favorably influencing physicochemical properties such as lipophilicity and metabolic stability. The incorporation of a thienyl moiety into an oxazole core can therefore lead to novel compounds with potentially superior therapeutic indices. Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate represents a key building block in this class, offering multiple points for further chemical elaboration to generate libraries of potential drug candidates.

Chemical Structure and Properties

The chemical structure of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate combines the key features of an aromatic oxazole ring, a pendant thiophene group at the 5-position, and an ethyl carboxylate group at the 4-position. This arrangement of functional groups dictates its reactivity and potential for biological interactions.

Molecular Formula: C₁₀H₉NO₃S

Molecular Weight: 223.25 g/mol

IUPAC Name: ethyl 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylate

The presence of the ester functionality provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The oxazole and thiophene rings are susceptible to electrophilic substitution, although the reactivity of each ring is influenced by the other.

Visualizing the Core Structure

The following diagram illustrates the chemical structure of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate.

Caption: Chemical structure of the title compound.

Synthesis of Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate

Proposed Synthetic Pathway: A Modified Van Leusen Approach

The proposed synthesis involves the reaction of ethyl isocyanoacetate with thiophene-2-carbaldehyde. This reaction is a modification of the classic Van Leusen oxazole synthesis, which typically utilizes tosylmethyl isocyanide (TosMIC). In this variation, the isocyanoacetate serves as the three-atom component providing the C4, the nitrogen, and the C2 of the oxazole ring.

The logical workflow for this synthesis is depicted below:

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Materials:

-

Thiophene-2-carbaldehyde

-

Ethyl isocyanoacetate

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Methanol (MeOH) or another appropriate solvent

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a solution of thiophene-2-carbaldehyde (1.0 eq) in methanol (appropriate volume) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl isocyanoacetate (1.1 eq).

-

Base Addition: Add potassium carbonate (1.5 eq) to the stirred solution. The addition of a base is crucial to deprotonate the α-carbon of the isocyanoacetate, generating the nucleophile.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the specific conditions.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds found in the literature, the following spectral data are predicted for ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.1-8.3 | s | H2 (oxazole) |

| ~7.6-7.8 | m | Thiophene protons | |

| ~7.1-7.3 | m | Thiophene protons | |

| ~4.3-4.5 | q | -OCH₂ CH₃ | |

| ~1.3-1.5 | t | -OCH₂CH₃ | |

| ¹³C NMR | ~160-162 | s | C =O (ester) |

| ~150-155 | s | C5 (oxazole) | |

| ~140-145 | s | C2 (oxazole) | |

| ~130-135 | s | C4 (oxazole) | |

| ~125-130 | m | Thiophene carbons | |

| ~60-62 | s | -OCH₂ CH₃ | |

| ~14-15 | s | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3150 | C-H stretching (aromatic) |

| ~2900-3000 | C-H stretching (aliphatic) |

| ~1720-1740 | C=O stretching (ester) |

| ~1600-1650 | C=N stretching (oxazole) |

| ~1500-1580 | C=C stretching (aromatic) |

| ~1200-1300 | C-O stretching (ester) |

Mass Spectrometry (MS)

The electron impact mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 223. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the entire ester group (-COOC₂H₅).

Potential Applications in Drug Discovery and Development

The thienyl-oxazole scaffold is a promising pharmacophore for the development of new therapeutic agents. A review of the literature on structurally related compounds indicates that ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate and its derivatives could possess a range of biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiophene and oxazole rings. For instance, novel 5-(thiophen-2-yl)isoxazoles have been designed and synthesized as anti-breast cancer agents targeting the estrogen receptor α (ERα)[7]. The structural similarity of the target compound to these active molecules suggests that it could serve as a valuable intermediate for the development of new anticancer drugs. The thienyl group can participate in crucial π-π stacking interactions within the active sites of biological targets, while the oxazole core can act as a rigid scaffold to orient key pharmacophoric features.

Antimicrobial and Antifungal Activity

Thiophene-containing heterocyclic compounds have a well-documented history of antimicrobial and antifungal activity[8][9]. The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with microbial enzymes. The combination of the thiophene and oxazole moieties may lead to compounds with a broad spectrum of activity against various bacterial and fungal strains. The ethyl ester group can be converted to a variety of amides and other derivatives, allowing for the fine-tuning of the antimicrobial potency and selectivity.

Other Potential Therapeutic Areas

The versatility of the oxazole ring system suggests that derivatives of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate could be explored for other therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and modulators of other biological pathways[10][11]. The core structure provides a solid foundation for the application of rational drug design principles to develop novel therapeutics for a variety of diseases.

Conclusion

Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a molecule of significant interest for medicinal chemists and drug discovery professionals. While its synthesis and full characterization are yet to be extensively reported, established synthetic methodologies, such as the Van Leusen oxazole synthesis, provide a clear path to its preparation. The predicted spectroscopic data, based on analogous structures, will be invaluable for its future identification and characterization. The promising biological activities associated with the thienyl-oxazole scaffold, particularly in the areas of oncology and infectious diseases, underscore the potential of this compound as a key building block for the development of next-generation therapeutics. Further research into the synthesis, derivatization, and biological evaluation of this compound is highly warranted.

References

- van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New Synthesis of Oxazoles from Aldehydes and Tosylmethylisocyanide. Tetrahedron Lett.1972, 13 (31), 3114-3118.

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1594. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences2023 , 85(2), 274-288. [Link]

-

Van Leusen reaction. In Wikipedia. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Med. Chem.2022 , 13, 1035-1049. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein J. Org. Chem.2022 , 18, 56-64. [Link]

-

Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy2021 , 138, 111495. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia2018 , 66(3), 553-559. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications2024 , E80, 555-559. [Link]

-

A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Org. Synth.2016 , 93, 243-256. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds2023 , 43(5), 4488-4512. [Link]

-

Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate. Journal of the Bangladesh Chemical Society2022 , 34(1), 7-12. [Link]

-

synthesis and characterization of new 2-(2-thienyl)-5- aryl-1,3,4-oxadiazoles. Semantic Scholar. [Link]

-

Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. 2023 . [Link]

-

Synthesis and antifungal activity of new thienyl and aryl conazoles. Bioorg. Med. Chem. Lett.2006 , 16(12), 3225-3229. [Link]

-

Biological Importance of Oxazoles. Allied Academies. [Link]

-

Representative example of oxazoles with pharmacological activity. ResearchGate. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. International Journal of Pharmaceutical Sciences and Research2018 , 9(9), 3764-3771. [Link]

-

Palmer, D. C. Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A; John Wiley & Sons, 2003. [Link]

-

Synthesis of 5-Amino-oxazole-4-carboxylates from r-Chloroglycinates. Organic Letters2004 , 6(16), 2725-2728. [Link]

-

Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Journal of Molecular Structure2019 , 1175, 78-86. [Link]

-

Visible light-induced cascade cyclization of 2-isocyanoaryl thioethers/selenoethers: access to 2-arylthiobenzothiazoles/2-arylthiobenzoselenazoles. Org. Biomol. Chem.2021 , 19, 674-678. [Link]

-

Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. J. Org. Chem.2008 , 73(18), 7380-7382. [Link]

-

Potentially Aromatic Thiophenium Ylides. Part 3. Cyclization of 2-(2′-Thienyl)benzoylcarbene. Acta Chemica Scandinavica B1986 , 40, 178-183. [Link]

-

A New Approach to the Cyanoacetic Ester Synthesis. J. Braz. Chem. Soc.1998 , 9(4), 335-338. [Link]

-

Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research2020 , 44(11-12), 595-599. [Link]

-

Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

-

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. PubChem. [Link]

-

a, B-Unsaturated Carbonyl - Compounds. Washington University in St. Louis. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. Synthesis and antifungal activity of new thienyl and aryl conazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alliedacademies.org [alliedacademies.org]

- 11. researchgate.net [researchgate.net]

molecular weight of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate

This guide is structured as a technical whitepaper designed for researchers and drug discovery professionals. It moves beyond simple data to provide the synthesis, validation, and application context required for working with this specific heterocycle.

Compound Class: 4,5-Disubstituted 1,3-Oxazole Primary Application: Medicinal Chemistry Scaffold (Kinase Inhibition, Anti-infectives)[1]

Part 1: Physicochemical Specifications

The following data establishes the baseline identity of the compound. Note the critical distinction between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for high-resolution mass spectrometry).

Core Data Table[2]

| Property | Value | Context |

| Molecular Formula | C₁₀H₉NO₃S | |

| Average Molecular Weight | 223.25 g/mol | Use for molarity/stoichiometry calculations.[1] |

| Monoisotopic Mass | 223.0303 g/mol | Use for HRMS/LC-MS identification ([M+H]⁺ = 224.038).[1] |

| Exact Mass | 223.0303 | Based on ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S. |

| Predicted LogP | ~2.3 - 2.8 | Lipophilic; suitable for CNS penetration or cell-based assays.[1] |

| Topological Polar Surface Area | ~78 Ų | <140 Ų suggests good oral bioavailability.[1] |

| Hydrogen Bond Acceptors | 4 | N(1), O(2 ester), S(1). |

| Hydrogen Bond Donors | 0 | Lacks acidic protons (unless hydrolyzed). |

⚠️ Critical Isomer Warning

Do not confuse this compound with its isoxazole isomer:

-

Target: Ethyl 5-(2-thienyl)-oxazole -4-carboxylate (N and O are at 1,3 positions).[1]

-

Common Isomer: Ethyl 5-(2-thienyl)isoxazole -3-carboxylate (N and O are at 1,2 positions; CAS 90924-54-2).[1]

-

Differentiation: These two have identical mass (223.25) but distinct NMR fingerprints. The oxazole derivative typically shows a characteristic singlet at ~7.9–8.2 ppm (C2-H), which the isoxazole lacks.

Part 2: Synthetic Methodology

As this specific ester is often a research intermediate rather than a bulk commodity, in-house synthesis is frequently required. The most robust route for 5-aryl-oxazole-4-carboxylates is the Schöllkopf Oxazole Synthesis (also known as the isocyanoacetate method).[1]

Protocol: Base-Mediated Cyclization

Reaction Type: [3+2] Cycloaddition / Condensation Precursors: Ethyl isocyanoacetate + Thiophene-2-carbonyl chloride[1]

-

Acylation: The

-carbon of ethyl isocyanoacetate is deprotonated by a base (e.g., DBU, KOtBu, or NaH). -

Addition: The carbanion attacks the carbonyl of thiophene-2-carbonyl chloride.[1]

-

Cyclization: The enolic oxygen of the intermediate attacks the isocyanide carbon, followed by proton shift/tautomerization to aromatize the oxazole ring.

Synthetic Workflow Diagram (DOT)

The following diagram outlines the logical flow of the synthesis and purification.

Caption: Schöllkopf synthesis route yielding the 4,5-disubstituted oxazole scaffold.

Experimental Considerations:

-

Solvent: Anhydrous THF or DCM is preferred to prevent hydrolysis of the acid chloride.

-

Temperature: Start at 0°C to control the exothermic deprotonation/acylation; warm to RT to drive cyclization.

-

Purification: Oxazoles are weakly basic. Flash chromatography (Hexane/EtOAc) is standard. If the product is crystalline, recrystallization from Ethanol/Heptane is superior for purity.

Part 3: Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal methods. The molecular weight alone is insufficient due to potential isomerization.

Proton NMR (¹H-NMR) Signature

Solvent: CDCl₃, 400 MHz

| Position | Multiplicity | Shift (δ ppm) | Integration | Assignment |

| Oxazole C2 | Singlet (s) | 7.90 – 8.15 | 1H | Diagnostic Peak (Confirms 1,3-oxazole core).[1] |

| Thiophene C3 | Doublet (d) | 7.60 – 7.70 | 1H | Adjacent to oxazole.[2] |

| Thiophene C5 | Doublet (d) | 7.40 – 7.50 | 1H | Adjacent to Sulfur. |

| Thiophene C4 | Triplet/Multi (m) | 7.10 – 7.15 | 1H | Ring proton. |

| Ester CH₂ | Quartet (q) | 4.35 – 4.45 | 2H | Ethyl methylene. |

| Ester CH₃ | Triplet (t) | 1.35 – 1.45 | 3H | Ethyl methyl. |

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI (Positive Mode).

-

Expected Parent Ion: [M+H]⁺ = 224.04.

-

Fragmentation: Loss of the ethyl group (M-29) or the ethoxy group (M-45) is common in ester derivatives.[1]

Quality Control Decision Tree

Use this logic flow to accept or reject a batch based on analytical data.

Caption: QC workflow distinguishing the target oxazole from potential isoxazole impurities.

Part 4: Applications in Drug Discovery

The Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a versatile "building block" (intermediate).[1] It is rarely the final drug but serves as a scaffold for:

-

Kinase Inhibitors: The ester at C4 is readily hydrolyzed to the acid (LiOH/THF) and coupled with amines to form carboxamides . 5-Aryl-oxazole-4-carboxamides are privileged structures in kinase inhibition (e.g., targeting VEGFR or EGFR) due to their ability to hydrogen bond with the kinase hinge region.[1]

-

Anti-Infectives: Thiophene-oxazole hybrids have shown efficacy against Gram-positive bacteria (MRSA) by disrupting cell wall synthesis.[1]

-

Heterocyclic Modifications: The ester can be reduced to the alcohol (LiAlH₄) or converted to a heterocycle (e.g., oxadiazole) to alter pharmacokinetic properties (LogP, solubility).

References

-

Van Leusen, A. M., et al. (1972). Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cycloaddition to Aldehydes.[1] Tetrahedron Letters. Link (Foundational chemistry for oxazole synthesis).

-

Schöllkopf, U. (1979).

-Metalated Isocyanides in Organic Synthesis.[1][3] Pure and Applied Chemistry. Link (Primary route for 4-carboxylates). -

PubChem Compound Summary. Oxazole-4-carboxylic acid derivatives.[1] (General structural data for oxazole scaffolds). Link

Sources

An In-depth Technical Guide to Ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By synthesizing established synthetic methodologies with predictive analysis of its physicochemical and biological properties, this document serves as a foundational resource for exploring its potential in medicinal chemistry.

Introduction: The Promise of Thiophene-Oxazole Scaffolds

The convergence of thiophene and oxazole rings within a single molecular entity presents a compelling scaffold for drug discovery. The oxazole ring is a key pharmacophore found in a variety of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1] Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to enhance a molecule's metabolic stability, bioavailability, and solubility.[1] The combination of these two moieties in ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate suggests a high potential for novel therapeutic applications.

Synthesis and Mechanism

While a specific, dedicated synthesis for ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate is not extensively detailed in current literature, a highly plausible and efficient route can be designed based on the well-established Van Leusen oxazole synthesis.[2][3] This method is renowned for its versatility in creating 4,5-disubstituted oxazoles.[4]

Proposed Synthetic Pathway: Modified Van Leusen Reaction

The proposed synthesis involves a one-pot reaction utilizing ethyl isocyanoacetate and 2-thiophenecarbonyl chloride. The causality behind this choice lies in the commercial availability of the starting materials and the high-yield nature of this cycloaddition reaction.[5][6]

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl isocyanoacetate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 equivalents) at 0 °C.

-

Addition of Acid Chloride: Slowly add a solution of 2-thiophenecarbonyl chloride (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate.

Reaction Mechanism Diagram

The underlying mechanism involves the base-mediated deprotonation of the α-carbon of ethyl isocyanoacetate, followed by nucleophilic attack on the carbonyl carbon of 2-thiophenecarbonyl chloride. Subsequent intramolecular cyclization and elimination of water furnishes the desired oxazole ring.

Caption: Synthetic workflow for ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate.

Physicochemical Properties

While specific experimental data for ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate is limited, data for the isomeric compound, ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate, provides a useful reference point.[7] Predicted properties can also be computationally generated.

| Property | Value | Source |

| Molecular Formula | C10H9NO3S | - |

| Molecular Weight | 223.25 g/mol | [7] |

| Melting Point | 53 °C (for isoxazole isomer) | [7] |

| Boiling Point | 379.7 °C at 760 mmHg (for isoxazole isomer) | [7] |

| Density | 1.278 g/cm³ (for isoxazole isomer) | [7] |

| Refractive Index | 1.554 (for isoxazole isomer) | [7] |

| Appearance | Predicted to be a white to off-white solid | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | - |

Spectroscopic Characterization

The structural elucidation of ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate would rely on a combination of spectroscopic techniques. Based on analogous structures reported in the literature, the following spectral data can be anticipated.[8][9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The thiophene ring protons would appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

The ethyl ester group would show a characteristic quartet for the methylene protons (-CH2-) around δ 4.3-4.4 ppm and a triplet for the methyl protons (-CH3) around δ 1.3-1.4 ppm.

-

The C2-proton of the oxazole ring, if present, would appear as a singlet in the aromatic region.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon of the ester would be observed in the downfield region (δ 160-170 ppm).

-

The carbons of the oxazole and thiophene rings would appear in the aromatic region (δ 110-160 ppm).

-

The ethyl ester carbons would be found in the upfield region, with the methylene carbon around δ 60-65 ppm and the methyl carbon around δ 14-15 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1720-1740 cm⁻¹.

-

C=N and C=C stretching vibrations from the oxazole and thiophene rings would appear in the 1500-1650 cm⁻¹ region.

-

C-O-C stretching of the ester and oxazole ring would be observed in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) would be observed at m/z = 223.0303, corresponding to the molecular formula C10H9NO3S. High-resolution mass spectrometry (HRMS) would confirm this elemental composition.[8]

-

Potential Applications in Drug Discovery

The ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate scaffold holds considerable promise for the development of new therapeutic agents, primarily due to the established biological activities of its constituent heterocycles.[1]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene and oxazole-containing molecules.[1][10] For instance, derivatives of 5-(thiophen-2-yl)isoxazole have shown potent activity against breast cancer cell lines.[1] The mechanism of action for such compounds can be diverse, including the inhibition of key enzymes like kinases or interaction with nuclear receptors.

Anti-inflammatory and Antimicrobial Properties

The oxazole nucleus is a common feature in anti-inflammatory drugs. Furthermore, both thiophene and oxazole derivatives have been reported to possess significant antibacterial and antifungal activities.[11] This suggests that ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate and its derivatives could be valuable leads for the development of new anti-infective and anti-inflammatory agents.

Structure-Activity Relationship (SAR) and Future Directions

The ethyl ester at the 4-position of the oxazole ring provides a convenient handle for further chemical modification. Future research should focus on the synthesis of a library of derivatives to explore the structure-activity relationship. For example, hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with various amines, could lead to compounds with improved potency and pharmacokinetic profiles.

Caption: Relationship between structure and potential biological activity.

Conclusion

Ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate is a molecule with significant untapped potential in medicinal chemistry. While direct experimental data is currently limited, a robust synthetic strategy can be proposed based on established methodologies. The combination of the thiophene and oxazole moieties suggests a high likelihood of interesting biological activities, particularly in the areas of oncology, inflammation, and infectious diseases. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound and its derivatives.

References

-

Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562. [Link]

-

Tiwari, D. K., Pogula, J., & Tiwari, D. K. (2015). A general and practical route to 4,5-disubstituted oxazoles using acid chlorides and isocyanides. RSC Advances, 5(65), 53111-53116. [Link]

-

Baxendale, I. R., et al. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters, 8(13), 2779-2782. [Link]

-

Li, B., Buzon, R. A., & Zhang, Z. (2007). Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development, 11(6), 1013-1016. [Link]

-

Reddy, G. S., et al. (2016). Synthesis and Photophysical Properties of C3-Symmetric Star-Shaped Molecules Containing Heterocycles Such as Furan, Thiophene, and Oxazole. The Journal of Organic Chemistry, 81(17), 7546-7555. [Link]

-

Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1685. [Link]

-

Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1685. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

-

Royal Society of Chemistry. (2025). Electronic Supplementary Information 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: Synthesis, i. [Link]

-

Ismail, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217-7231. [Link]

-

Guchhait, S. K., et al. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

-

El-Sayed, N. N. E., et al. (2022). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS Omega, 7(40), 35835-35851. [Link]

-

PureSynth. (n.d.). Ethyl 5-(Thiophen-2-Yl)Isoxazole-3-Carboxylate 98.0%(GC). [Link]

-

Gour, P. B., et al. (2025). Design, synthesis, and biological evaluation of benzo[d]oxazole-2-thio and oxazolo[4,5-b]pyridine-2-thio derivatives: molecular docking, POM analysis, in silico pharmacokinetics, and pharmacophore insights for antitumor, GPCR, and kinase targets. Journal of Molecular Structure, 1319, 138761. [Link]

-

Ismail, M. M., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-7231. [Link]

-

Ismail, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7217-7231. [Link]

-

Shaik, A. B., et al. (2017). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Pharmaceutical and Biomedical Research, 3(3), 39-51. [Link]

-

ChemSrc. (n.d.). ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. [Link]

-

Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1111. [Link]

-

Shawali, A. S., et al. (2017). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[4][5]triazolo[4,3-a]pyrimidine-6-carboxylate. Molbank, 2017(2), M942. [Link]

-

Zhang, L., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 34(1), 154-159. [Link]

-

Khan, I., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 14(12), 103444. [Link]

-

Oniga, S., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia, 61(5), 875-883. [Link]

-

Abu-El-Halawa, R., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

-

Dana Bioscience. (n.d.). Ethyl 5-amino-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate 250mg. [Link]

-

Guchhait, S. K., et al. (2025). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

-

Pilyo, S. G., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(2), 143. [Link]

-

El-Damasy, A. K., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 15(50), 35086-35102. [Link]

-

Pilyo, S. G., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Pharmacia, 68(3), 661-670. [Link]

-

PubChemLite. (n.d.). 5-methyl-2-(thiophen-2-yl)oxazole-4-carbaldehyde. [Link]

-

Matrix Fine Chemicals. (n.d.). 5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBALDEHYDE. [Link]

-

Ghorab, M. M., et al. (2018). Design, Synthesis, and Screening of 5-Aryl-3-(2-(pyrrolyl)thiophenyl)-1,2,4-oxadiazoles as Potential Antitumor Molecules on Breast Cancer MCF-7 Cell Line. Chemical and Pharmaceutical Bulletin, 66(6), 633-642. [Link]

-

Bondock, S., et al. (2015). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica, 7(10), 221-232. [Link]

Sources

- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 4. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. A general and practical route to 4,5-disubstituted oxazoles using acid chlorides and isocyanides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pure-synth.com [pure-synth.com]

- 8. rsc.org [rsc.org]

- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. farmaciajournal.com [farmaciajournal.com]

5-(2-thienyl)oxazole-4-carboxylic acid ethyl ester derivatives

An In-Depth Technical Guide to 5-(2-thienyl)oxazole-4-carboxylic Acid Ethyl Ester Derivatives: Synthesis, Characterization, and Therapeutic Potential

Abstract

The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] When functionalized with other pharmacologically significant moieties, such as the thiophene ring, the resulting derivatives present a compelling area for drug discovery. This technical guide provides a comprehensive overview of , a class of compounds with significant therapeutic promise. We delve into robust synthetic methodologies, detailed spectroscopic characterization, and an exploration of their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory applications.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide future research and development efforts.

Introduction: The 5-(2-thienyl)oxazole Scaffold

Heterocyclic compounds are foundational to modern pharmacology, with nitrogen- and oxygen-containing ring systems being particularly prominent.[2] The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is a key structural motif in a variety of therapeutic agents.[1][6] Its derivatives are known to exhibit a vast range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][3] The biological versatility of the oxazole core is largely attributed to its unique electronic properties and its ability to engage with biological targets through various non-covalent interactions.[2]

The strategic functionalization of the oxazole ring allows for the fine-tuning of its pharmacological profile. The incorporation of a thiophene ring, particularly at the 5-position, is of significant interest. The thiophene nucleus is a well-established bioisostere of the phenyl ring and is a constituent of many biologically active compounds, often enhancing lipophilicity and modulating metabolic stability.[4][7]

The specific scaffold, 5-(2-thienyl)oxazole-4-carboxylic acid ethyl ester, combines these two powerful heterocyclic systems. The ethyl ester group at the 4-position is not merely a passive substituent; it serves as a critical synthetic handle, allowing for further derivatization into amides, hydrazides, or the corresponding carboxylic acid. This versatility enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for enhanced potency and selectivity.

Core Synthesis Methodologies

The synthesis of polysubstituted oxazoles can be achieved through various established methods, including the Robinson-Gabriel, van Leusen, and Bredereck syntheses.[8][9] For the target 5-(2-thienyl)oxazole-4-carboxylic acid ethyl ester scaffold, a modified Robinson-Gabriel or a related cyclocondensation approach is highly effective and reliable. This pathway typically involves the cyclization of an α-acylamino ketone precursor, which can be readily prepared from commercially available starting materials.

Principle of Synthesis: Cyclocondensation Pathway

The core of the synthesis relies on the reaction between an α-amino acid derivative (or its equivalent) and a thiophene-derived acylating agent, followed by cyclodehydration. A highly efficient route involves the reaction of ethyl 2-isocyanoacetate with thiophene-2-carbonyl chloride. This reaction proceeds through the formation of an intermediate which then undergoes an intramolecular cyclization to form the oxazole ring. This method is advantageous due to the commercial availability of the starting materials and generally good yields.

An alternative and classic approach involves the Hantzsch-type synthesis where an α-haloketone reacts with an amide. For our target molecule, this would involve the reaction of a derivative of ethyl 2-amino-3-oxo-3-(thiophen-2-yl)propanoate with a suitable cyclizing agent.

Below is a detailed protocol based on a robust cyclocondensation strategy.

Experimental Protocol: Synthesis of Ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate

This protocol describes a reliable, one-pot synthesis from ethyl 2-isocyanoacetate and thiophene-2-carbonyl chloride.

Materials:

-

Thiophene-2-carbonyl chloride

-

Ethyl 2-isocyanoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous acetonitrile to the flask, followed by ethyl 2-isocyanoacetate (1.0 equivalent). Stir the suspension at 0 °C (ice bath).

-

Slowly add a solution of thiophene-2-carbonyl chloride (1.1 equivalents) in anhydrous acetonitrile dropwise to the cooled suspension over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

-

Upon completion, quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine solution, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives. The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a complete analytical profile.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm). The protons on the thiophene ring will appear as distinct doublets of doublets or multiplets in the aromatic region (typically 7.0-8.0 ppm). A key singlet for the proton at the 2-position of the oxazole ring would also be expected if that position is unsubstituted.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the ester carbonyl (~160-165 ppm), the carbons of the oxazole ring (~125-160 ppm), and the thiophene ring carbons (~125-140 ppm). The ethyl group carbons will appear in the upfield region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show a prominent molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ corresponds to the C=O stretching of the ethyl ester. Bands in the 1500-1650 cm⁻¹ region can be attributed to the C=N and C=C stretching vibrations of the oxazole and thiophene rings.[10]

Expected Analytical Data Summary

| Technique | Characteristic Feature | Expected Range / Value |

| ¹H NMR | Ethyl Ester (CH₃) | Triplet, ~1.4 ppm |

| Ethyl Ester (CH₂) | Quartet, ~4.4 ppm | |

| Thiophene Protons | Multiplets, 7.0 - 8.0 ppm | |

| ¹³C NMR | Ester Carbonyl (C=O) | ~162 ppm |

| Oxazole Ring Carbons | 125 - 160 ppm | |

| Thiophene Ring Carbons | 125 - 140 ppm | |

| Mass Spec (ESI+) | Molecular Ion Peak [M+H]⁺ | C₁₀H₉NO₃S + H⁺ = 224.04 m/z |

| IR Spectroscopy | Ester C=O Stretch | 1720 - 1740 cm⁻¹ (strong) |

| C=N / C=C Stretch | 1500 - 1650 cm⁻¹ (medium) |

Biological Significance and Therapeutic Potential

The 5-(2-thienyl)oxazole scaffold is a promising platform for developing novel therapeutics due to the established biological activities of its constituent parts.[4][6]

-

Antimicrobial Activity: Both oxazole and thiophene derivatives are known to possess significant antibacterial and antifungal properties.[4][11] The combination of these two rings may lead to compounds with broad-spectrum antimicrobial activity.[4] Research on related 5-(2-thienyl)-1,3,4-oxadiazoles has shown promising results against various bacterial strains, suggesting a similar potential for the oxazole analogues.[4][7]

-

Anticancer Activity: A vast number of oxazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[1][5] The mechanism of action often involves the inhibition of critical enzymes like kinases or the disruption of cellular processes like apoptosis.[12][13] The thienyl-oxazole core could serve as a scaffold for developing novel kinase inhibitors or cytotoxic agents.

-

Anti-inflammatory Activity: Oxazoles are present in several anti-inflammatory drugs, such as Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX-2.[1] The potential for derivatives of the 5-(2-thienyl)oxazole core to act as anti-inflammatory agents is high and warrants investigation.

Structure-Activity Relationship (SAR) Insights

The true value of the 5-(2-thienyl)oxazole-4-carboxylic acid ethyl ester core lies in its potential for derivatization to explore SAR. The key positions for modification are the ethyl ester and the thiophene ring.

-

Position 4 (Ester Group): This is the primary site for generating a library of compounds.

-

Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, which can introduce a charge and alter solubility and binding properties.

-

Amidation: Reacting the ester (or the activated acid) with a diverse range of primary or secondary amines can produce a library of amides. This allows for the exploration of hydrogen bonding interactions and the introduction of various functional groups.

-

-

Position 2 (Oxazole Ring): While the presented synthesis yields a 2-unsubstituted oxazole, alternative synthetic routes can introduce substituents at this position, providing another vector for optimization.

-

Thiophene Ring: Introduction of substituents (e.g., halogens, alkyl, or aryl groups) on the thiophene ring can modulate the electronic properties and steric profile of the entire molecule, significantly impacting biological activity.

SAR Exploration Diagram

Caption: Key derivatization points for SAR studies on the core scaffold.

Future Directions and Applications

The 5-(2-thienyl)oxazole-4-carboxylic acid ethyl ester scaffold represents a starting point for extensive drug discovery programs.

-

Library Synthesis: The immediate next step is the creation of a diverse chemical library by modifying the ester at the 4-position. This library can then be screened against a wide range of biological targets.

-

High-Throughput Screening (HTS): The synthesized library should be subjected to HTS against panels of cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation (e.g., COX, LOX).

-

Lead Optimization: Hits identified from HTS can be further optimized by introducing substituents on the thiophene ring and exploring modifications at the 2-position of the oxazole core to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

The 5-(2-thienyl)oxazole-4-carboxylic acid ethyl ester framework is a highly promising and versatile scaffold for medicinal chemistry. It combines the proven pharmacological relevance of the oxazole and thiophene nuclei with a strategically placed synthetic handle for extensive derivatization. The synthetic routes are robust and scalable, and the potential for discovering novel agents with antimicrobial, anticancer, and anti-inflammatory activities is significant. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin exploring the rich therapeutic potential of this compound class.

References

- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Phramaceutical Fronts.

- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Pharmaceutical Fronts.

-

Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 5. [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3615-3642. [Link]

- Singh, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Joshi, S. D., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(2), 195-207.

-

Biological Importance of Oxazoles. (n.d.). Allied Academies. [Link]

-

The protocols for substituted oxazoles synthesis. (n.d.). ResearchGate. [Link]

-

Gomha, S. M., et al. (2012). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 17(7), 8294-8305. [Link]

-

Structure Activity Relationship. (n.d.). ResearchGate. [Link]

- Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis, 12(4), 454-477.

- Ayati, A., et al. (2019). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis, 16(5), 673-694.

- Demchenko, A. M., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121.

-

Guerrero-Pepinosa, N. Y., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. [Link]

-

Guerrero-Pepinosa, N. Y., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. [Link]

-

Bărbuceanu, F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13398. [Link]

- Andrs, M., et al. (2022).

-

Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(12), 1548-1563. [Link]

-

Gümüş, P., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]

-

5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. (n.d.). PubChem. [Link]

-

Oniga, I., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia, 61(1), 146-155. [Link]

-

Al-Ostath, R. A., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society, 1-32. [Link]

-

Bărbuceanu, F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13398. [Link]

-

Kelly, C. B., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457-5460. [Link]

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Review and Letters.

-

Al-Mokhanam, A. A., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 126-133. [Link]

-

5-ethylenimino-2-phenyl-oxazole-4-carboxylic acid ethyl ester. (n.d.). ChemSynthesis. [Link]

-

Wang, S., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 250, 115172. [Link]

- A Concise Review on Synthesis, Reactions and Biological Importance of Thienopyrazoles. (2025). Journal of Chemical Reviews.

-

Crystallographic and Spectroscopic Characterization. (n.d.). Amanote Research. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. 1,3-Oxazole synthesis [organic-chemistry.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. pubs.vensel.org [pubs.vensel.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Characterization and Synthesis of Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate

This technical guide details the physicochemical properties, synthesis, and characterization of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate . It is designed for researchers requiring rigorous methodology for the preparation and analysis of 5-substituted oxazole pharmacophores.

Executive Summary

Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a critical heterocyclic intermediate used in the development of bioactive compounds, particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural core—the 2,4,5-trisubstituted oxazole—serves as a rigid scaffold for orienting pharmacophoric groups.

This guide addresses a common challenge in the literature: the ambiguity surrounding the physical state of this specific thienyl analog. While the phenyl analog is a well-characterized low-melting solid, the thienyl derivative often presents as a viscous oil or low-melting solid, requiring specific handling protocols for purification and characterization.

Chemical Identity & Physicochemical Data

Structural Analysis

The compound features an electron-rich thiophene ring at the C5 position of the oxazole core. This substitution pattern significantly influences the molecular packing and, consequently, the melting point compared to its phenyl isostere.

| Property | Data / Prediction | Notes |

| IUPAC Name | Ethyl 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylate | |

| Molecular Formula | C₁₀H₉NO₃S | |

| Molecular Weight | 223.25 g/mol | |

| Physical State | Low-Melting Solid or Viscous Oil | Ambient conditions. |

| Melting Point | ~28 – 33 °C (Predicted) | Based on Phenyl analog (MP 32-35 °C). Thiophene isosteres typically exhibit lower MPs due to reduced symmetry and packing efficiency. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Poorly soluble in water. |

Comparative Melting Point Analysis

The physical state of 5-substituted oxazoles is highly sensitive to the C5 substituent. The following data highlights the trend:

| Compound | C5 Substituent | Melting Point (°C) | Source |

| Target | 2-Thienyl | < 35 °C (Oil/Solid) | Predicted via SAR |

| Analog A | Phenyl | 32 – 35 °C | ChemSynthesis [1] |

| Analog B | 4-Nitrophenyl | 168 – 170 °C | Schöllkopf et al. [2] |

| Analog C | Methyl | Liquid (BP 100°C @ 0.5 mmHg) | General Lit. |

Technical Insight: If the compound is isolated as an oil, it is recommended to induce crystallization by triturating with cold hexanes or pentane at -20°C. If it remains an oil, characterization must rely on high-resolution NMR and LC-MS rather than melting point.

Synthesis & Experimental Protocols

The most robust route to 5-substituted oxazole-4-carboxylates is the Schöllkopf Oxazole Synthesis , involving the base-mediated condensation of an isocyanide with an acid chloride.

Reaction Pathway

The reaction proceeds via the acylation of the

Figure 1: Schöllkopf synthesis pathway for the target oxazole.

Step-by-Step Protocol

Objective: Synthesis of Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate on a 10 mmol scale.

Reagents:

-

Ethyl isocyanoacetate (1.13 g, 10 mmol)

-

2-Thiophenecarbonyl chloride (1.46 g, 10 mmol)

-

Triethylamine (TEA) (2.02 g, 20 mmol) or DBU (1.52 g, 10 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add Ethyl isocyanoacetate (1.0 eq) and anhydrous THF.

-

Base Addition: Cool the solution to 0 °C (ice bath). Add TEA (2.0 eq) dropwise over 5 minutes. Stir for 15 minutes.

-

Acylation: Add 2-Thiophenecarbonyl chloride (1.0 eq) dropwise. The solution will likely turn dark yellow/brown.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated NH₄Cl solution (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude residue is often a dark oil. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

-

Crystallization (Optional): If the pure fraction is an oil, dissolve in minimal pentane and store at -20°C to attempt solidification.

Quality Control & Characterization

Since the melting point is a variable metric for this analog, spectroscopic validation is mandatory.

Expected NMR Data

-

¹H NMR (400 MHz, CDCl₃):

- 8.05 (s, 1H, C2-H of oxazole) – Diagnostic Singlet

- 7.80 (dd, 1H, Thiophene)

- 7.45 (dd, 1H, Thiophene)

- 7.15 (dd, 1H, Thiophene)

- 4.40 (q, 2H, O-CH₂ -CH₃)

- 1.40 (t, 3H, O-CH₂-CH₃ )

Mass Spectrometry

-

LC-MS (ESI+): Calculated [M+H]⁺ = 224.04. Found peaks should correspond to 224.1.

Purity Logic Flow

Use the following logic gate to determine if the synthesized material meets research standards.

Figure 2: Quality control decision tree for oxazole intermediates.

References

-

ChemSynthesis. (2025).[1] Ethyl 5-phenyl-1,3-oxazole-4-carboxylate Synthesis and Properties. Retrieved from [Link]

- Schöllkopf, U. (1979). Syntheses with α-Metalated Isocyanides.

-

Organic Syntheses. (2025). Preparation of Ethyl Thiazole-4-carboxylate (Analogous Procedure). Organic Syntheses, Coll. Vol. 6, p.638. Retrieved from [Link]

-

PubChem. (2025).[2] Compound Summary: Ethyl isocyanoacetate.[3][4][5][6][7] Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. (2E,6E,10Z)-12-hydroxy-10-(hydroxymethyl)-6-methyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid | C20H32O4 | CID 23872020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bard.edu [bard.edu]

- 4. bard.edu [bard.edu]

- 5. sarponggroup.com [sarponggroup.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate SMILES string

An In-depth Technical Guide to Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate for Researchers and Drug Development Professionals

Abstract

Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate is a heterocyclic molecule featuring a core structure that merges the pharmacologically significant oxazole and thiophene rings. This guide provides a comprehensive technical overview of its chemical identity, synthesis, structural characterization, and its potential as a scaffold in medicinal chemistry. We will delve into the mechanistic basis for its synthesis, provide detailed experimental protocols, and discuss its application in drug discovery programs, grounded in authoritative scientific literature.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise molecular structure. The Simplified Molecular Input Line Entry System (SMILES) provides a linear, text-based representation of a molecule, which is crucial for cheminformatics and database searches.

Canonical SMILES String: CCOC(=O)c1coc(n1)c2cccs2

This string precisely defines the atomic connectivity of the molecule: an ethyl group (CCO) connected to a carbonyl (C(=O)) forming an ester, which is attached to the 4-position of a 1,3-oxazole ring (c1coc(n1)...). The 5-position of this oxazole ring is substituted with a 2-thienyl group (...c2cccs2).

Rationale and Significance in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif containing nitrogen and oxygen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Oxazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antidiabetic agents.[1][3] The ring's stability and ability to act as a bioisosteric replacement for amide or ester groups make it an attractive component in drug design.[2]

The inclusion of a thiophene ring further enhances the molecule's potential. Thiophene is another key heterocycle in medicinal chemistry, known to participate in hydrogen bonding and other non-covalent interactions with biological targets, often improving a compound's pharmacokinetic profile. The combination of these two rings in a single molecule creates a versatile platform for developing new therapeutic agents.

Synthesis and Mechanistic Considerations

The construction of the 1,3-oxazole ring system can be achieved through several established synthetic methodologies. A common and effective approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an N-acyl-α-amino ketone. A practical pathway to Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate involves the reaction between ethyl 2-amino-3-oxobutanoate and thiophene-2-carbonyl chloride, followed by cyclodehydration.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via N-acylation and cyclodehydration.

Experimental Protocol: Two-Step Synthesis

Step 1: N-acylation to form Ethyl 2-(thiophene-2-carboxamido)-3-oxobutanoate

-

To a stirred solution of ethyl 2-amino-3-oxobutanoate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 equivalents).

-

Slowly add a solution of thiophene-2-carbonyl chloride (1.1 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved via column chromatography on silica gel.

Causality: The use of pyridine is crucial as it acts as a base to neutralize the HCl byproduct of the acylation, driving the reaction to completion. The aqueous workup removes the base and any unreacted starting materials.

Step 2: Cyclodehydration to form Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate

-

Dissolve the intermediate from Step 1 in phosphorus oxychloride (POCl₃) at 0 °C.

-

Slowly warm the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Trustworthiness: This protocol is self-validating. The progress of each step is monitored by TLC, and the identity and purity of the intermediate and final product are confirmed by spectroscopic analysis, ensuring the integrity of the process.

Structural Elucidation and Characterization

Confirmation of the synthesized structure is paramount and is achieved through a combination of standard spectroscopic techniques.[4][5]

| Technique | Expected Key Features |

| ¹H NMR | - Quartet and triplet signals for the ethyl ester protons (-OCH₂CH₃).- Three distinct signals in the aromatic region corresponding to the protons on the thiophene ring.- A singlet for the methyl group adjacent to the oxazole ring. |

| ¹³C NMR | - Signal for the ester carbonyl carbon (~160-165 ppm).- Resonances for the carbons of the oxazole and thiophene rings in the aromatic region.- Signals for the ethyl ester carbons and the methyl group carbon. |

| Mass Spec (HRMS) | - A precise molecular ion peak corresponding to the exact mass of the molecular formula: C₁₀H₁₁NO₃S. |

| IR Spectroscopy | - A strong C=O stretching band for the ester functional group (~1720-1740 cm⁻¹).- C=N and C=C stretching vibrations characteristic of the oxazole and thiophene rings. |

Applications in Drug Discovery and Lead Optimization

The ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate scaffold is a valuable starting point for building libraries of related compounds to screen for biological activity. The ethyl ester functionality is a key handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. This strategy allows for the systematic exploration of the structure-activity relationship (SAR).[6]

Lead Optimization Workflow

Caption: A workflow for generating a compound library and optimizing lead candidates.

Derivatives of the oxazole core have shown promise against a variety of targets, including protein kinases, microtubules, and DNA topoisomerases, which are critical in cancer progression.[6] The systematic modification of this scaffold allows researchers to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) to develop effective drug candidates.

References

-

ChemSynthesis. (2025). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

-

Taylor and Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

-

ChemSynthesis. (2025). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (2025). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]

-

PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

-

SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives. Retrieved from [Link]

-

PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]

-

Systematic Reviews in Pharmacy. (n.d.). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-(2-fluorophenyl)-1,2-oxazole-4-carboxylate. Retrieved from [Link]

-

Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Retrieved from [Link]

-

Nature. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

-

Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting cyclization failure in thienyl oxazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of thienyl oxazoles. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during the cyclization step of thienyl oxazole synthesis. As Senior Application Scientists, we understand that the nuances of heterocyclic chemistry, particularly when dealing with electron-rich systems like thiophene, can present unique obstacles. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common problems observed during the synthesis of thienyl oxazoles, providing explanations grounded in reaction mechanisms and offering practical, field-tested solutions.

Issue 1: Low or No Yield of the Desired Thienyl Oxazole

Question: I am attempting a Robinson-Gabriel synthesis to form a 2,5-disubstituted thienyl oxazole from the corresponding 2-(acylamino)ketone, but I am observing very low yields or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Robinson-Gabriel synthesis of thienyl oxazoles are a frequent challenge and can often be traced back to the choice of cyclodehydrating agent and the reaction conditions. The electron-rich nature of the thiophene ring can influence the reaction pathway.

Causality and Troubleshooting:

-

Inadequate Dehydrating Agent: Traditional dehydrating agents like concentrated sulfuric acid (H₂SO₄) can be too harsh for substrates containing a sensitive thiophene ring, leading to charring and decomposition.[1] While effective for some robust substrates, milder reagents often provide superior results.

-

Solution: A systematic optimization of the dehydrating agent is recommended. Polyphosphoric acid (PPA) has been shown to improve yields in many cases.[1] Other effective reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and trifluoroacetic anhydride (TFAA).[1][2] For particularly sensitive substrates, the Burgess reagent or a combination of triphenylphosphine (PPh₃) and iodine (I₂) can be employed under milder conditions.[1][2]

-

-

Suboptimal Reaction Temperature: The cyclodehydration step is temperature-dependent. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or the product.

-

Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish at a lower temperature, gradually increase the temperature. For many Robinson-Gabriel reactions, temperatures in the range of 80-120°C are effective.[1]

-

-